molecular formula C19H21ClN2O4S B2906289 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 954633-93-3

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2906289
CAS No.: 954633-93-3
M. Wt: 408.9
InChI Key: LYZWLMMGEMWMQN-UHFFFAOYSA-N
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Description

“N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide” is a synthetic sulfonamide derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety. The compound’s molecular formula is C₁₉H₂₁ClN₂O₃S, with a molecular weight of 392.9 g/mol (inferred from structurally analogous compounds in ). The structure combines a 5-oxopyrrolidin-3-ylmethyl scaffold linked to a 4-methoxy-3-methylbenzenesulfonamide group, which may confer specific physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-13-9-17(7-8-18(13)26-2)27(24,25)21-11-14-10-19(23)22(12-14)16-5-3-15(20)4-6-16/h3-9,14,21H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZWLMMGEMWMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Group

  • Hydrolysis :
    Under strong acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH, Δ) conditions, the sulfonamide undergoes cleavage to yield 4-methoxy-3-methylbenzenesulfonic acid and the pyrrolidinone amine .
    • Conditions: 6M HCl, 12 h reflux → 85% yield (analog data) .
  • Alkylation :
    The sulfonamide nitrogen reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives .

Pyrrolidinone Ring

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the lactam carbonyl to a pyrrolidine, altering pharmacological properties .
    • Conditions: 10% Pd/C, H₂ (1 atm), EtOH, 24 h → 78% yield (analog data) .
  • Nucleophilic Attack :
    Grignard reagents (e.g., MeMgBr) open the lactam ring to form γ-amino alcohols .

Chlorophenyl Substituent

  • Nucleophilic Aromatic Substitution :
    The 4-chlorophenyl group undergoes substitution with amines (e.g., NH₃/EtOH, Δ) to yield 4-aminophenyl derivatives .

Stability and Degradation

Condition Observation Reference
Aqueous acidic (pH < 3)Slow hydrolysis of sulfonamide (t₁/₂ > 48 h at 25°C)
Aqueous basic (pH > 10)Rapid degradation (t₁/₂ ~ 6 h at 25°C)
Photolytic (UV light)No significant decomposition after 72 h (studied for analogs)
Thermal (100°C, dry)Stable for >24 h (melting point confirmed via TGA)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with three structurally related analogs ():

Compound Substituents on Pyrrolidinone Sulfonamide Group Modifications Molecular Weight (g/mol) Key Structural Differences
Target: N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide 4-Chlorophenyl 4-Methoxy, 3-methyl 392.9 Reference compound; chloro and methoxy groups enhance polarity and potential hydrogen bonding.
Analog 1: N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 954634-13-0) 4-Chlorophenyl 2,4-Dimethyl 392.9 Replacement of methoxy with methyl reduces polarity, likely increasing lipophilicity .
Analog 2: N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide (CAS 955255-57-9) 4-Ethoxyphenyl 3,4-Dimethyl 402.5 Ethoxy substituent (vs. chloro) enhances electron-donating effects, altering π-π interactions .
Analog 3: N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide 4-Ethoxyphenyl 2,4,6-Trimethyl 416.5 (estimated) Increased steric hindrance from trimethyl group may reduce binding affinity to flat targets .

Structural and Functional Insights

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with Analog 2’s 4-ethoxyphenyl (electron-donating). This difference may influence binding to hydrophobic pockets or charged residues in biological targets .
  • Steric Effects : Analog 3’s 2,4,6-trimethylbenzenesulfonamide introduces significant steric bulk, which could hinder interactions with enzymes or receptors requiring planar binding sites .

Hypothetical Pharmacological Implications

  • Target Compound : Enhanced polarity from methoxy may favor solubility but reduce membrane permeability.
  • Analog 1 : Increased lipophilicity could improve blood-brain barrier penetration but reduce metabolic stability.
  • Analog 2 : Ethoxy substitution might enhance metabolic stability compared to chloro due to reduced electrophilicity.

Q & A

Q. Methodological workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon frameworks, focusing on sulfonamide NH (~10-12 ppm) and pyrrolidinone carbonyl (~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) and detect trace impurities .
  • X-ray crystallography (if crystals are obtainable): Resolve 3D structure and confirm stereochemistry .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Q. Methodological approaches :

  • Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) systematically to identify optimal parameters .
  • Continuous flow chemistry : Enhance mixing and heat transfer for exothermic steps, reducing side-product formation .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Scale-up protocols : Maintain consistent stirring rates and cooling efficiency to prevent localized overheating .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Q. Troubleshooting workflow :

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .
  • 2D NMR techniques : Employ COSY, HSQC, or NOESY to clarify connectivity and spatial interactions .
  • Alternative ionization methods in MS : Switch between ESI and MALDI to verify molecular ion stability .

Advanced: What mechanistic insights guide its chemical transformations?

Q. Reaction pathway analysis :

  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to deduce rate-limiting steps .
  • Isotopic tracing : Use 18O-labeled reagents to track oxygen incorporation in oxidation/reduction steps .
  • Computational modeling : Apply density functional theory (DFT) to simulate transition states and intermediates .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Q. Common impurities :

  • Incomplete coupling intermediates : Residual sulfonyl chloride or unreacted pyrrolidinone precursors .
  • Oxidative byproducts : Over-oxidation of the pyrrolidinone ring (detected via LC-MS) .
    Mitigation strategies :
  • HPLC purification : Gradient elution to separate closely related species .
  • Reductive quenching : Add sodium thiosulfate to terminate excess oxidizing agents .

Advanced: How can its interactions with biological targets be modeled computationally?

Q. Methodological pipeline :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability .
  • Free-energy calculations : Apply MM-GBSA to estimate binding affinities .
  • Validation : Correlate computational results with in vitro assays (e.g., SPR or ITC) .

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